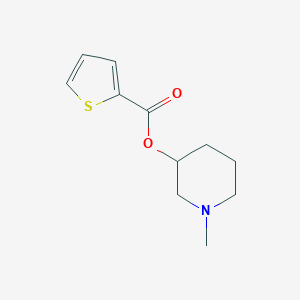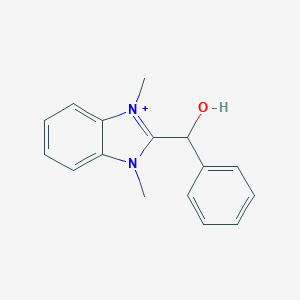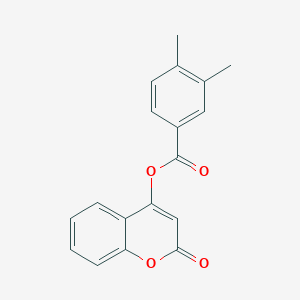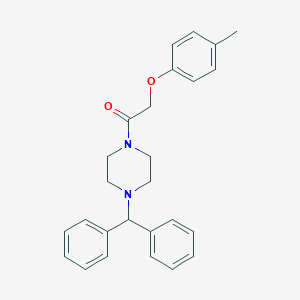![molecular formula C18H19NO B252684 N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine, also known as PEPB, is a chemical compound that has been the focus of scientific research due to its potential in various applications. PEPB is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine exerts its effects through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of COX-2, an enzyme involved in inflammation, and the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has also been reported to modulate the activity of various neurotransmitters and receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has been reported to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress, which may contribute to its anti-cancer and neuroprotective effects. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has also been reported to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has also been reported to have low toxicity and high stability, which makes it suitable for in vitro and in vivo studies. However, N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has some limitations, such as its relatively low solubility in water, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine. One potential direction is the development of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine as a drug candidate for the treatment of various diseases. Further studies are needed to evaluate the safety and efficacy of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine in animal models and clinical trials. Another potential direction is the study of the mechanism of action of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine in more detail. Further studies are needed to elucidate the molecular targets of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine and the signaling pathways involved in its effects. Finally, the development of new synthesis methods for N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine may also be a future direction, as it may lead to improved yields and purity of the compound.
In conclusion, N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine is a synthetic compound that has been the focus of scientific research due to its potential in various applications. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine, including the development of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine as a drug candidate, the study of its mechanism of action, and the development of new synthesis methods.
Méthodes De Synthèse
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine can be synthesized using a multi-step process that involves the reaction of 4-(2-propynyloxy)benzyl chloride with 2-phenylethylamine in the presence of a base. The resulting intermediate is then subjected to a reductive amination reaction with formaldehyde and sodium cyanoborohydride to yield N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine. The synthesis process has been optimized to yield high purity and yield of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine.
Applications De Recherche Scientifique
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has been the focus of scientific research due to its potential in various applications. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has been studied for its anti-inflammatory and anti-cancer properties. It has been reported to inhibit the growth of cancer cells and induce apoptosis. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to have neuroprotective effects and improve cognitive function in animal models.
Propriétés
Nom du produit |
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
2-phenyl-N-[(4-prop-2-ynoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H19NO/c1-2-14-20-18-10-8-17(9-11-18)15-19-13-12-16-6-4-3-5-7-16/h1,3-11,19H,12-15H2 |
Clé InChI |
PKAUIEGMVBIQMK-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
SMILES canonique |
C#CCOC1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)






![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)
![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)